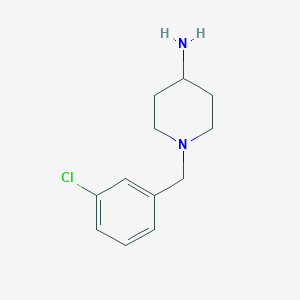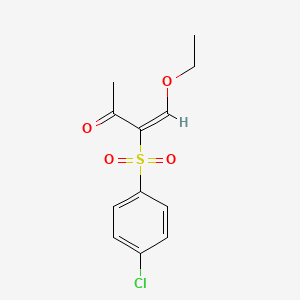
2,5-Bis(2,2'-bipyridin-6-yl)-1,1-dimethyl-3,4-diphenylsilole
概要
説明
2,5-Bis(2,2’-bipyridin-6-yl)-1,1-dimethyl-3,4-diphenylsilole is a silole derivative known for its unique electronic properties. This compound is particularly significant in the field of organic electronics due to its high electron mobility and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(2,2’-bipyridin-6-yl)-1,1-dimethyl-3,4-diphenylsilole typically involves the following steps:
Preparation of 2,2’-bipyridine derivatives: This involves the synthesis of 2,2’-bipyridine-6-carboxylic acid esters using the “1,2,4-triazine” methodology.
Formation of the silole ring: The 2,2’-bipyridine derivatives are then reacted with appropriate silacyclopentadiene precursors under controlled conditions to form the silole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the quality and yield of the final product.
化学反応の分析
Types of Reactions
2,5-Bis(2,2’-bipyridin-6-yl)-1,1-dimethyl-3,4-diphenylsilole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can also undergo reduction reactions, typically using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silole oxides, while substitution reactions can introduce various functional groups into the bipyridine moieties .
科学的研究の応用
2,5-Bis(2,2’-bipyridin-6-yl)-1,1-dimethyl-3,4-diphenylsilole has several scientific research applications:
Organic Electronics: It is used as an electron transport material in OLEDs, enhancing device performance due to its high electron mobility
Photovoltaics: This compound is explored for use in organic solar cells, where its electronic properties can improve efficiency.
Sensors: Its unique electronic characteristics make it suitable for use in chemical sensors and biosensors.
Catalysis: It can act as a ligand in catalytic reactions, facilitating various organic transformations.
作用機序
The mechanism by which 2,5-Bis(2,2’-bipyridin-6-yl)-1,1-dimethyl-3,4-diphenylsilole exerts its effects is primarily through its electronic properties. The bipyridine moieties and the silole ring contribute to its high electron mobility and stability. These properties enable efficient electron transport in electronic devices, enhancing their performance .
類似化合物との比較
Similar Compounds
2,5-Di(2-pyridyl)-1,1-dimethyl-3,4-diphenylsilacyclopentadiene: Another silole derivative with similar electronic properties.
2,5-Bis(2,2’-bipyridin-6-yl)-1,1-dimethyl-3,4-diphenylsilacyclopentadiene: A closely related compound with slight structural variations.
Uniqueness
2,5-Bis(2,2’-bipyridin-6-yl)-1,1-dimethyl-3,4-diphenylsilole is unique due to its combination of bipyridine moieties and the silole ring, which together provide exceptional electron mobility and stability. This makes it particularly valuable in applications requiring efficient electron transport, such as OLEDs and other electronic devices .
特性
IUPAC Name |
2-[1,1-dimethyl-3,4-diphenyl-5-(6-pyridin-2-ylpyridin-2-yl)silol-2-yl]-6-pyridin-2-ylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H30N4Si/c1-43(2)37(33-23-13-21-31(41-33)29-19-9-11-25-39-29)35(27-15-5-3-6-16-27)36(28-17-7-4-8-18-28)38(43)34-24-14-22-32(42-34)30-20-10-12-26-40-30/h3-26H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEISKVGQULXWNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(C(=C(C(=C1C2=CC=CC(=N2)C3=CC=CC=N3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC(=N6)C7=CC=CC=N7)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H30N4Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-bromophenyl)sulfonyl]-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B3036439.png)
![2-[(2,4-dichlorophenyl)sulfonyl]-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B3036440.png)
![[5-(3,4-dichlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-methylphenyl)carbamate](/img/structure/B3036441.png)
![[5-(3,4-dichlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B3036442.png)
![1-{[5-(3,4-Dichlorophenyl)-3-isoxazolyl]methyl}piperidine](/img/structure/B3036443.png)
![2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-N,3,3-trimethylbutanamide](/img/structure/B3036445.png)
![bis[4-(1H-imidazol-1-yl)phenyl]methanol](/img/structure/B3036446.png)
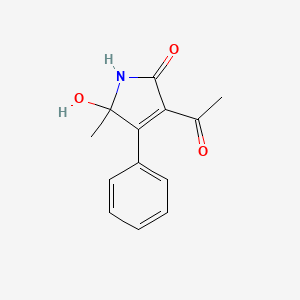
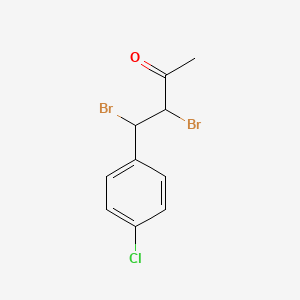
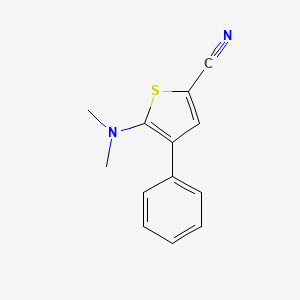
![2-({3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}carbonyl)-N-methyl-1-hydrazinecarbothioamide](/img/structure/B3036452.png)
![2-({3-[(2,4-Dichlorobenzyl)oxy]-2-thienyl}carbonyl)-1-hydrazinecarbothioamide](/img/structure/B3036454.png)
